molecular formula C21H22N2O8S B2480292 Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-(((4-methoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899971-10-9

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-(((4-methoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2480292
CAS No.: 899971-10-9
M. Wt: 462.47
InChI Key: RJWVLSHYTOREJP-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-(((4-methoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H22N2O8S and its molecular weight is 462.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Transformations

Research on compounds structurally related to Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-(((4-methoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has led to advancements in chemical synthesis and transformations. For instance, studies have explored the ring expansion of chloromethyl-1,2,3,4-tetrahydropyrimidin-2-ones, revealing potential pathways for the synthesis of complex derivatives through rearrangement processes (Bullock et al., 1972). Additionally, the four-component Biginelli reaction has been utilized for the synthesis of functionalized pyrimidines, demonstrating the compound's role in the creation of novel chemical entities with potential applications in various fields (Gein et al., 2020).

Thermodynamic Properties

Research has also been conducted on the thermodynamic properties of related tetrahydropyrimidine derivatives. For example, the combustion energies of esters structurally similar to the compound have been experimentally determined, providing insight into their enthalpies of combustion and formation. This information is crucial for understanding the stability and reactivity of such compounds (Klachko et al., 2020).

Liquid Crystal Properties

Another area of research involves the synthesis and examination of liquid crystal properties of aryl esters of laterally substituted pyrimidinecarboxylic acids. Studies have shown that compounds with methyl and methoxy groups can exhibit nematic liquid crystal behavior, which has implications for materials science and the development of display technologies (Mikhaleva, 2003).

Antimicrobial and Antifungal Applications

Furthermore, the synthesis of chromone-pyrimidine coupled derivatives has been explored, with some compounds exhibiting significant in vitro antifungal and antibacterial activity. Such research highlights the potential of these chemical structures in the development of new antimicrobial agents (Tiwari et al., 2018).

Oxidation Studies

The oxidation of tetrahydropyrimidine derivatives with selenium dioxide has been studied, shedding light on the oxidation patterns of the methyl group and the influence of ring substitution on the final product structure. This research contributes to the broader understanding of oxidative processes in organic chemistry (Khanina & Dubur, 1982).

Properties

IUPAC Name

methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methoxyphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O8S/c1-29-13-5-7-14(8-6-13)32(27,28)11-15-18(20(25)31-3)19(23-21(26)22-15)12-4-9-16(24)17(10-12)30-2/h4-10,19,24H,11H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWVLSHYTOREJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.